molecular formula C11H19N3O2 B14143395 N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 926225-11-8

N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B14143395
CAS No.: 926225-11-8
M. Wt: 225.29 g/mol
InChI Key: KZYYYDDNXSBEHL-UHFFFAOYSA-N
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Description

N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the cyclopropylamino group adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine-4-carboxylic acid with 2-cyclopropylamino-2-oxoethyl chloride under basic conditions to form the desired compound. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and promote the formation of the amide bond .

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction conditions such as temperature and pressure .

Chemical Reactions Analysis

N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-sulfonamide: This compound features a sulfonamide group, which can alter its reactivity and biological activity.

    N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-thioamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

926225-11-8

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

N-[2-(cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C11H19N3O2/c15-10(14-9-1-2-9)7-13-11(16)8-3-5-12-6-4-8/h8-9,12H,1-7H2,(H,13,16)(H,14,15)

InChI Key

KZYYYDDNXSBEHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CNC(=O)C2CCNCC2

Origin of Product

United States

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